レボナジフロキサシン

概要

説明

レボナジフロキサシンは、Emrokという商品名で販売されている、フルオロキノロン系に属する抗生物質です。これは、ラセミ体薬物ナジフロキサシンの(S)-エナンチオマーです。 レボナジフロキサシンは、インドで、グラム陽性菌が原因の皮膚および軟部組織感染症の治療のために承認されています 。 また、肺炎球菌、化膿連鎖球菌、インフルエンザ菌、モラクセラ・カタラーリスを含む、耐性菌株に対する潜在的な用途についても研究されています .

2. 製法

レボナジフロキサシンは、5,6-ジフルオロ-1,2,3,4-テトラヒドロ-2-メチルキノリンを出発物質とする一連の化学反応によって合成されます。 レボナジフロキサシンの工業生産には、これらの合成経路を最適化して、高収率と高純度を確保することが含まれます。 このプロセスには、規制基準を満たすために、不純物の特定と管理も含まれます .

科学的研究の応用

Levonadifloxacin has several scientific research applications:

Chemistry: It is used as a reference standard in the synthesis and characterization of impurities.

Biology: It is studied for its antibacterial activity against various Gram-positive and Gram-negative pathogens.

Industry: It is used in the development of new antibiotics and the study of drug resistance mechanisms.

作用機序

レボナジフロキサシンは、細菌のDNA複製と転写に必須の酵素であるDNAジャイレースとトポイソメラーゼIVを標的とすることで、抗菌効果を発揮します 。 これらの酵素を阻害することで、レボナジフロキサシンは細菌の複製を防ぎ、最終的に細菌の死滅につながります。 この作用機序は明確に区別されており、耐性菌株に対する強力な活性を生み出すのに貢献しています .

生化学分析

Biochemical Properties

Levonadifloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair . By binding to these enzymes, levonadifloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death . Additionally, levonadifloxacin exhibits immunomodulatory effects by inhibiting the production of proinflammatory cytokines in lipopolysaccharide-stimulated human whole-blood assays .

Cellular Effects

Levonadifloxacin exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, which is critical for bacterial growth and proliferation . In human cells, levonadifloxacin modulates inflammatory responses by reducing the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . This immunomodulatory effect helps in mitigating the inflammatory responses associated with bacterial infections .

Molecular Mechanism

The molecular mechanism of levonadifloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of these enzymes’ activity . This binding prevents the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription . As a result, bacterial cell division is halted, and the bacteria are unable to proliferate . Levonadifloxacin’s immunomodulatory effects are mediated through the inhibition of proinflammatory cytokine production, which helps in reducing inflammation during bacterial infections .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levonadifloxacin have been observed to change over time. The compound exhibits stability and maintains its antibacterial activity over extended periods . In in vitro studies, levonadifloxacin has shown a concentration-dependent inhibition of proinflammatory cytokines, with significant effects observed at 6 hours and 48 hours post-treatment . Long-term effects on cellular function include sustained inhibition of bacterial growth and modulation of inflammatory responses .

Dosage Effects in Animal Models

In animal models, the effects of levonadifloxacin vary with different dosages. Studies have shown that higher doses of levonadifloxacin result in more potent antibacterial activity and greater inhibition of proinflammatory cytokines . At very high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited . The dosage regimen for levonadifloxacin has been optimized to balance efficacy and safety in treating bacterial infections .

Metabolic Pathways

Levonadifloxacin is involved in metabolic pathways that include its interaction with bacterial DNA gyrase and topoisomerase IV . The compound is metabolized in the body, and its prodrug form, alalevonadifloxacin, has been developed to improve oral bioavailability . The metabolic pathways of levonadifloxacin involve its conversion to active metabolites that retain antibacterial activity .

Transport and Distribution

Levonadifloxacin is transported and distributed within cells and tissues through various mechanisms . It exhibits excellent lung pharmacokinetics, making it effective in treating respiratory infections . The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues, including the lungs . Levonadifloxacin’s transport and distribution are critical for its therapeutic efficacy in treating bacterial infections .

Subcellular Localization

The subcellular localization of levonadifloxacin involves its targeting to bacterial DNA gyrase and topoisomerase IV within bacterial cells . This targeting is facilitated by the compound’s ability to penetrate bacterial cell walls and reach its intracellular targets . The specific localization of levonadifloxacin to these enzymes is essential for its antibacterial activity and inhibition of bacterial DNA synthesis .

準備方法

Levonadifloxacin is synthesized through a series of chemical reactions starting from 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline. . The industrial production of levonadifloxacin involves optimizing these synthetic routes to ensure high yield and purity. The process also includes the identification and control of impurities to meet regulatory standards .

化学反応の分析

レボナジフロキサシンは、以下を含む様々な化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

4. 科学研究への応用

レボナジフロキサシンには、いくつかの科学研究への応用があります。

化学: 不純物の合成と特性評価において、参照標準として使用されます。

生物学: 様々なグラム陽性およびグラム陰性病原菌に対する抗菌活性について研究されています。

医学: メチシリン耐性黄色ブドウ球菌(MRSA)やバンコマイシン耐性黄色ブドウ球菌(VRSA)など、皮膚および軟部組織感染症の治療に使用されます.

類似化合物との比較

レボナジフロキサシンは、メチシリン耐性黄色ブドウ球菌やキノロン耐性黄色ブドウ球菌に対する強力な活性を有しているため、フルオロキノロンの中でユニークな存在です 。 類似の化合物には、以下のようなものがあります。

ナジフロキサシン: レボナジフロキサシンが誘導されたラセミ体混合物。

レボフロキサシン: 作用機序は似ているが、活性スペクトルが異なるフルオロキノロン。

モキシフロキサシン: グラム陰性菌に対する幅広い活性を有するフルオロキノロン。レボナジフロキサシンのユニークな構造と作用機序は、耐性菌株に対して特に効果を発揮します.

特性

IUPAC Name |

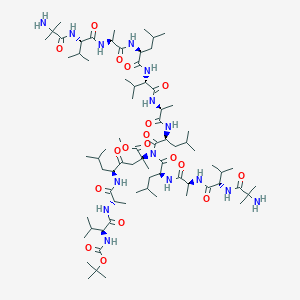

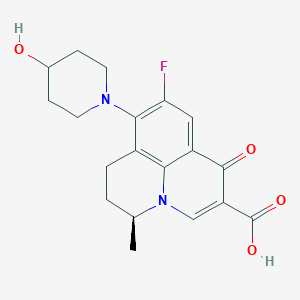

(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTVFIEFKZWCJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165599 | |

| Record name | Levonadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154357-42-3 | |

| Record name | Levonadifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonadifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levonadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVONADIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Levonadifloxacin, a novel benzoquinolizine fluoroquinolone, demonstrates a dual-targeting mechanism. It exhibits a high affinity for bacterial DNA gyrase and topoisomerase IV [, , , , ]. These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, levonadifloxacin disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death [, ].

A: Levonadifloxacin maintains potent activity against many quinolone-resistant bacteria [, , , , ]. This is attributed to its high affinity for DNA gyrase, even in strains with mutations conferring resistance to other quinolones []. Additionally, its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, contributes to its efficacy against resistant strains [].

A: The molecular formula of levonadifloxacin is C23H22F2N4O4. For a more detailed understanding of its structural characteristics and spectroscopic data, please refer to the published literature [, ].

A: Yes, stability studies have been conducted on levonadifloxacin and its prodrug, alalevonadifloxacin [, ]. This research explores their stability profiles under various conditions relevant to formulation and storage. For a deeper understanding of specific parameters and outcomes, please refer to the published research [].

ANone: This section is not applicable to levonadifloxacin. As an antibacterial agent, its primary mechanism of action involves the inhibition of bacterial enzymes, not catalytic activity.

A: Yes, population pharmacokinetic modeling and Monte Carlo simulations have been employed to analyze the pharmacodynamic target attainment of levonadifloxacin [].

A: Studies have investigated the structure-activity relationship of levonadifloxacin and related compounds [, , , ]. Modifications to the core structure can influence its binding affinity to DNA gyrase and topoisomerase IV, impacting its potency and spectrum of activity.

A: Levonadifloxacin is available in both intravenous and oral formulations [, , ]. Alalevonadifloxacin, the L-alanine ester prodrug of levonadifloxacin, exhibits excellent oral bioavailability (~90%) []. This prodrug strategy allows for effective oral administration, achieving a pharmacokinetic profile comparable to intravenous levonadifloxacin [, ].

ANone: Information specifically addressing SHE regulations concerning levonadifloxacin production and use was not found within the provided research abstracts.

A: Oral alalevonadifloxacin demonstrates excellent bioavailability, reaching approximately 90% [, ]. This high bioavailability is attributed to its efficient absorption and conversion into the active drug, levonadifloxacin, within the body.

A: Studies utilizing a neutropenic murine lung infection model identified the area under the concentration-time curve for the free, unbound fraction of levonadifloxacin divided by the MIC (fAUC/MIC) as a key determinant of its efficacy []. This parameter helps predict the effectiveness of levonadifloxacin against Staphylococcus aureus infections.

A: Yes, levonadifloxacin demonstrated potent intracellular activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) within THP-1 monocytes []. It effectively reduced intracellular bacterial load, highlighting its potential to treat intracellular infections.

A: Phase 3 clinical trials conducted in India demonstrated the efficacy and safety of levonadifloxacin in treating ABSSSIs, including those caused by MRSA [, , , ]. The trials showed that levonadifloxacin achieved high clinical cure rates, comparable to linezolid.

ANone: While levonadifloxacin demonstrates activity against many quinolone-resistant strains, the emergence of resistance is possible with any antibiotic. Continuous surveillance is crucial to monitor for potential resistance development.

A: Extensive preclinical safety pharmacology and toxicology studies have been conducted on levonadifloxacin, assessing its safety profile []. These studies investigated various aspects, including central nervous system effects, cardiac safety, repeat-dose toxicity, genotoxicity, phototoxicity, and chondrotoxicity.

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to determine levonadifloxacin concentrations in various biological matrices, including plasma, epithelial lining fluid, and alveolar macrophages [, ].

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

A: Yes, analytical methods for levonadifloxacin have been developed and validated []. These methods ensure the accurate and reliable quantification of levonadifloxacin in various matrices.

A: Yes, High-performance liquid chromatography (HPLC) methods have been developed and validated to determine the strength of AST discs for levonadifloxacin []. These methods ensure the quality and consistency of AST discs used for susceptibility testing.

A: Levonadifloxacin demonstrated the ability to modulate lipopolysaccharide-induced inflammatory responses in both human whole-blood assays and a murine acute lung injury model []. This suggests that it might possess immunomodulatory properties in addition to its antibacterial effects.

ANone: This section is not directly addressed in the provided research abstracts.

A: In vitro studies using human liver microsomes revealed that levonadifloxacin and its sulfate metabolite did not significantly inhibit the activity of major CYP enzymes, even at supratherapeutic concentrations [].

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

A: Levonadifloxacin was discovered and developed by the Indian pharmaceutical company, Wockhardt []. It represents a significant milestone as the first antibiotic developed entirely in India to receive regulatory approval [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。